3-[3-(Methoxycarbonyl)thiophen-2-yl]benzoic acid
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Overview
Description
3-(5-Aminosulfonylthiophen-2-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 5-aminosulfonylthiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Aminosulfonylthiophen-2-yl)benzoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Sulfonylation: The thiophene ring is then sulfonylated using reagents like chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group.
Amination: The sulfonylated thiophene is then subjected to amination using ammonia or an amine to introduce the amino group.
Coupling with Benzoic Acid: Finally, the aminated thiophene is coupled with benzoic acid or its derivatives through a coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production of 3-(5-Aminosulfonylthiophen-2-yl)benzoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Aminosulfonylthiophen-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Aminosulfonylthiophen-2-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-Aminosulfonylthiophen-2-yl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The thiophene ring may also participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid Derivatives: Compounds like 4-aminobenzoic acid and 3-nitrobenzoic acid.
Thiophene Derivatives: Compounds like 2-aminothiophene and 3-sulfonylthiophene.
Uniqueness
3-(5-Aminosulfonylthiophen-2-yl)benzoic acid is unique due to the presence of both the sulfonyl and amino groups on the thiophene ring, which can impart distinct chemical and biological properties
Properties
CAS No. |
893735-30-3 |
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Molecular Formula |
C13H10O4S |
Molecular Weight |
262.28 g/mol |
IUPAC Name |
3-(3-methoxycarbonylthiophen-2-yl)benzoic acid |
InChI |
InChI=1S/C13H10O4S/c1-17-13(16)10-5-6-18-11(10)8-3-2-4-9(7-8)12(14)15/h2-7H,1H3,(H,14,15) |
InChI Key |
BCEXOEQMCXJREV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC=C1)C2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
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